Mal-PEG8-Phe-Lys-PAB-Exatecan trifluoroacetate is a sophisticated drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This compound integrates a degradable linker, Mal-PEG8-Phe-Lys-PAB, with the cytotoxic agent Exatecan, which is a topoisomerase inhibitor. The combination enhances the therapeutic efficacy of ADCs by allowing targeted delivery of potent chemotherapeutic agents directly to cancer cells, thereby minimizing systemic toxicity.
Mal-PEG8-Phe-Lys-PAB-Exatecan trifluoroacetate is classified under drug-linker conjugates utilized in ADC formulations. It is derived from advancements in peptide synthesis and linker chemistry, aimed at improving the pharmacodynamics and targeting capabilities of ADCs. The compound is notable for its ability to maintain the cytotoxic properties of Exatecan while providing a mechanism for selective delivery to tumor cells .
The synthesis of Mal-PEG8-Phe-Lys-PAB-Exatecan trifluoroacetate involves several key steps:
The molecular formula of Mal-PEG8-Phe-Lys-PAB-Exatecan trifluoroacetate is , with a molecular weight of approximately 1548.58 g/mol. The structure includes:
The compound typically appears as a light yellow to yellow solid powder and requires specific storage conditions to maintain stability .
Mal-PEG8-Phe-Lys-PAB-Exatecan trifluoroacetate participates in various chemical reactions primarily during its synthesis and activation:
The mechanism of action for Mal-PEG8-Phe-Lys-PAB-Exatecan trifluoroacetate revolves around its role as an ADC:
This targeted approach significantly enhances therapeutic efficacy while reducing off-target effects associated with traditional chemotherapy .
Key properties of Mal-PEG8-Phe-Lys-PAB-Exatecan trifluoroacetate include:
Mal-PEG8-Phe-Lys-PAB-Exatecan trifluoroacetate serves multiple applications in scientific research:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: